Alizarin Red S

Histology Calcium Staining pH Dependence

This Alizarin Red S is essential for endpoint mineralization assays, offering a dual salt/chelate mechanism for reliable hydroxyapatite binding. Its optimal staining at pH 9 preserves tissue integrity, a critical advantage over alternatives. Choose this validated dye for reproducible, high-sensitivity calcium detection in histology and bone research.

Molecular Formula C14H8O7S
Molecular Weight 320.28 g/mol
CAS No. 83-61-4
Cat. No. B1213214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlizarin Red S
CAS83-61-4
Molecular FormulaC14H8O7S
Molecular Weight320.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)O
InChIInChI=1S/C14H8O7S/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18/h1-5,17-18H,(H,19,20,21)
InChIKeyJKYKXTRKURYNGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dihydroxyanthraquinone-3-sulfonic acid (Alizarin Red S, CAS 83-61-4) – Product Overview and Procurement Context


1,2-Dihydroxyanthraquinone-3-sulfonic acid (commonly used as its sodium salt, Alizarin Red S; CAS 83-61-4) is a sulfonated anthraquinone dye [1] with the molecular formula C14H7NaO7S [2]. Its defining structural feature is the presence of both 1,2-dihydroxy and 3-sulfonic acid groups on the anthraquinone core, conferring water solubility and the ability to form colored complexes, or 'lakes,' with various metal cations, most notably calcium [3]. This compound is widely recognized as a standard histological stain for calcium deposits and a key reagent in bone mineralization assays [3].

1,2-Dihydroxyanthraquinone-3-sulfonic acid: Why 'Similar' Anthraquinone Dyes Cannot Be Substituted Without Validation


Direct substitution of 1,2-dihydroxyanthraquinone-3-sulfonic acid with other anthraquinone dyes, such as its non-sulfonated precursor Alizarin or other sulfonated derivatives like Purpurin, is scientifically unsound and can lead to experimental failure. The introduction of the sulfonic acid group fundamentally alters the molecule's physicochemical properties, including water solubility and ionization state, which in turn dictate its pH-dependent binding affinity, reaction mechanism, and analytical selectivity for specific metal ions [1]. Consequently, assays and staining protocols optimized for this specific sulfonated derivative are not transferable to its analogs without extensive re-validation, as differences in optimal working pH, complex stoichiometry, and even biological activity can drastically alter results [2].

1,2-Dihydroxyanthraquinone-3-sulfonic acid (Alizarin Red S): Quantitative Evidence for Differentiated Performance Versus Key Analogs


pH-Dependent Selectivity: 1,2-Dihydroxyanthraquinone-3-sulfonic acid (Alizarin Red S) Enables Calcium Staining at pH 9, a 3-Unit Advantage Over Alizarin for Biological Applications

The optimal pH for selective calcium staining differs significantly between the sulfonated derivative, 1,2-dihydroxyanthraquinone-3-sulfonic acid (Alizarin Red S), and its non-sulfonated parent compound, Alizarin. Alizarin Red S selectively colors calcium deposits at a near-neutral pH of approximately 9, while Alizarin requires a highly alkaline pH of around 12 to achieve intense staining [1]. This difference is critical for biological applications, where a lower, more physiological pH minimizes artifacts and preserves sample integrity. This finding is consistent across multiple independent studies, confirming that Alizarin Red S provides superior selectivity and reduced diffusion artifacts at pH 9 compared to neutral or acidic dye solutions [1].

Histology Calcium Staining pH Dependence

Mechanism of Action: 1,2-Dihydroxyanthraquinone-3-sulfonic acid Adsorption on Hydroxyapatite Involves Dual Salt and Chelate Formation, a Defined Binding Mode Distinct from Alizarin

A comparative adsorption study using FT-IR microspectroscopy elucidated the distinct binding mechanism of Alizarin Red S (ARS) on hydroxyapatite (HAP), the main mineral component of bone, in contrast to non-sulfonated Alizarin and simple benzenesulfonates. The study found that ARS adsorbs via two distinct mechanisms: a major salt formation involving its ionized 1- and 2-OH groups with Ca2+ on the HAP surface, and a minor chelate formation involving the 1-OH and 9-C=O groups [1]. Crucially, the 3-SO3(-) group, which is the key differentiator from Alizarin, was shown to play a negligible role in the direct adsorption process, serving primarily to enhance water solubility [1]. Desorption experiments confirmed this model, as ARS bound via salt formation was removed with neutral phosphate buffer, while chelated ARS remained [1].

Biomineralization Adsorption Mechanism FT-IR Spectroscopy

Analytical Sensitivity: 1,2-Dihydroxyanthraquinone-3-sulfonic acid Enables Al(III) Speciation with 75 nM Detection Limit via Flow Injection Amperometry

In the field of trace metal analysis, 1,2-dihydroxyanthraquinone-3-sulfonic acid (DASA) has been validated as a selective ligand for the electrochemical detection of 'free' aluminum (Al3+). A flow injection amperometric method was developed based on the decrease in oxidation current of DASA upon complexation with Al at pH 5.0 on a glassy carbon electrode [1]. This method achieved a detection limit of 75 nM for free Al, demonstrating high sensitivity [1]. The study also compared this to a second method using an oxine-derivatized column for fractionation, which achieved a detection limit of 120 nM, highlighting DASA's utility in a simpler, more direct analytical protocol [1]. The method's ability to counter interference from Fe(III) and Ca2+ further establishes its selectivity [1].

Electroanalytical Chemistry Aluminum Speciation Flow Injection Amperometry

Biological Perturbation Profile: 1,2-Dihydroxyanthraquinone-3-sulfonic acid is the Only Calcium-Binding Marker Among Five Tested to Cause Skeletal Patterning Defects

A recent study investigating the biological effects of common mineralization markers found that Alizarin Red S (AZ) was uniquely bioactive among its class. When comparing five calcium-binding mineralization markers, only AZ was found to perturb skeletal patterning in sea urchin larvae [1]. This was not a general property of calcium-binding dyes, but a specific off-target effect of this compound, linked to its inhibition of the enzyme catalase and subsequent elevation of reactive oxygen species [1]. This finding underscores that Alizarin Red S is not an inert reporter; its biological activity can confound results in live-cell or in vivo studies if not accounted for.

Developmental Biology Teratogenicity Mineralization Markers

1,2-Dihydroxyanthraquinone-3-sulfonic acid: Validated Application Scenarios Based on Differentiated Performance Evidence


Gold Standard for In Vitro Osteoblast Mineralization Quantification in Bone Biology Research

Based on its established role as the standard method for quantifying matrix mineralization [1], 1,2-dihydroxyanthraquinone-3-sulfonic acid (Alizarin Red S) is the definitive choice for endpoint assays in osteoblast differentiation studies. Its well-characterized dual salt/chelate binding mechanism on hydroxyapatite ensures specific and robust staining of calcium deposits [2], providing a reliable, quantifiable readout that other dyes cannot match without extensive validation.

Preferred Ligand for Highly Sensitive Electrochemical Speciation of 'Free' Aluminum in Environmental Samples

For analytical chemistry applications requiring the detection of labile Al3+ at nanomolar concentrations, this compound is a proven choice. As demonstrated by the flow injection amperometry method, it enables detection limits as low as 75 nM, offering a 45 nM sensitivity advantage over alternative fractionation methods [3]. Its defined electrochemistry with aluminum complexes makes it a valuable reagent for developing sensitive assays for water and soil analysis.

Ex Vivo Staining of Calcified Structures in Histology and Zoology, Requiring a Milder pH Protocol

For researchers staining fixed tissues or whole-mount specimens for calcium deposits, the compound's optimal staining at pH 9 is a critical advantage over the non-sulfonated parent Alizarin, which requires pH 12 [4]. This 3-unit pH difference translates to better sample preservation and fewer artifacts, making it the preferred reagent for standard histological and zoological staining protocols (e.g., in zebrafish or rodent models) where maintaining tissue integrity is paramount.

Experimental Control for Investigating Off-Target Biological Effects of Anthraquinone Dyes

Given its unique, dose-dependent teratogenic effect on skeletal development via catalase inhibition [5], this compound serves as a crucial control or test substance in developmental biology and toxicology research. Its property as the only calcium-binding marker among five tested to perturb skeletal patterning makes it a valuable tool for studying reactive oxygen species pathways and enzyme inhibition, rather than a confounding variable in live-cell mineralization studies.

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